molecular formula C20H21N3 B2608074 N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine CAS No. 1216104-53-8

N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine

Cat. No.: B2608074
CAS No.: 1216104-53-8
M. Wt: 303.409
InChI Key: MMWPIWNLFXCWIJ-UHFFFAOYSA-N
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Description

Product Overview N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine is a chemical compound with the CAS Registry Number 1216104-53-8. It has a molecular formula of C 20 H 21 N 3 and a molecular weight of 303.40 g/mol [ ]. This product is intended for research and development purposes in a controlled laboratory setting. Research Context of Diamine Compounds Diamine-based compounds are of significant interest in medicinal and organic chemistry research. Studies on compound libraries built around diamine scaffolds have identified structures with promising biological activity, particularly against Mycobacterium tuberculosis [ ]. Furthermore, various 2,6-diaminopyridine derivatives serve as key building blocks in the synthesis of more complex molecules for pharmaceutical research, demonstrating a range of potential activities [ ]. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. Safety and Compliance This product is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ ]. Researchers should handle this material with appropriate precautions in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

2-N,2-N-dibenzyl-6-methylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-16-19(21)12-13-20(22-16)23(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWPIWNLFXCWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine-2,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine is utilized in diverse scientific research areas, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride

Key Differences :

  • Substituents : The dimethyl analog replaces the benzyl groups with methyl groups at the N2 position and lacks the 6-methyl group on the pyridine ring.
  • Steric Effects: The bulkier benzyl groups introduce greater steric hindrance, which may affect binding affinity in receptor-ligand interactions or catalytic activity.
  • Applications : The dimethyl analog is listed as a research chemical, while the dibenzyl variant’s increased aromaticity might favor use in drug design or as a ligand in coordination chemistry .

Table 1: Structural and Functional Comparison

Compound N2,N2 Substituents 6-Position Core Structure Notable Properties
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine Benzyl Methyl Pyridine-2,5-diamine High lipophilicity, steric bulk
N2,N2-Dimethylpyridine-2,5-diamine Methyl None Pyridine-2,5-diamine Lower steric hindrance, polar

Functional Analog: Benzathine Benzylpenicillin

Key Differences :

  • Core Structure : Benzathine benzylpenicillin contains a dibenzylethylenediamine salt coupled to a penicillin core, whereas the target compound has a pyridine backbone .
  • Functional Roles: The dibenzyl groups in both compounds enhance stability and modulate solubility. The pyridine ring in the target compound could enable π-π stacking interactions, which are absent in the ethylenediamine-based penicillin salt.

Table 2: Comparison of Dibenzyl-Containing Compounds

Compound Core Structure Dibenzyl Functionality Primary Application
This compound Pyridine-2,5-diamine Modulates electronic/steric properties Research/Pharmaceutical lead
Benzathine benzylpenicillin Penicillin-ethylenediamine salt Enhances stability and solubility Antibiotic formulation

Triazine-Based Diamines (Pesticide Analogs)

Key Differences :

  • Core Heterocycle : Triazine-based diamines (e.g., atrazine, propazine) feature a 1,3,5-triazine ring, contrasting with the pyridine core of the target compound .
  • Substituent Effects: Chloro and alkylamino groups in triazine derivatives confer herbicidal activity, while the pyridine derivative’s benzyl and methyl groups may favor non-agrochemical applications (e.g., catalysis or medicinal chemistry). The pyridine ring’s basicity (pKa ~5) differs significantly from the triazine system, altering reactivity in acidic or basic environments.

Biological Activity

N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine is a chemical compound that has attracted attention due to its unique structure and potential biological activities. It features two benzyl groups attached to a pyridine ring, with methyl and amino substitutions that influence its chemical properties and biological interactions. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disruption of bacterial cell membranes and interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)16 µg/mLEffective against resistant strains
Escherichia coli32 µg/mLModerate efficacy
Pseudomonas aeruginosa64 µg/mLLower sensitivity

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
B16 Murine Melanoma12Induction of apoptosis
HT-29 Human Colon Cancer15Cell cycle arrest in G0/G1 phase
MCF-7 Breast Cancer20Modulation of signaling pathways

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Interaction with Cellular Targets

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced cellular viability in microbial and cancer cells.
  • Receptor Modulation : By interacting with surface receptors, it may alter signal transduction pathways that are critical for cell growth and survival.
  • DNA Intercalation : Some studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound displayed potent activity against MRSA, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

In another significant study published in Cancer Letters, researchers investigated the anticancer effects on various human cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.

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